![molecular formula C14H18N4OS B2552914 4-(苯并[d]噻唑-2-基)-N-乙基哌嗪-1-甲酰胺 CAS No. 1207054-06-5](/img/structure/B2552914.png)

4-(苯并[d]噻唑-2-基)-N-乙基哌嗪-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

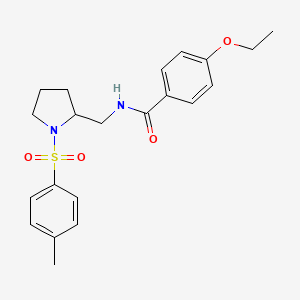

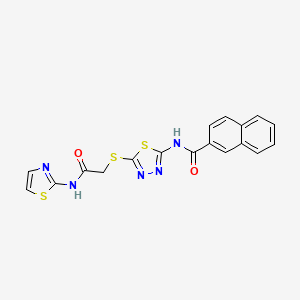

“4-(benzo[d]thiazol-2-yl)-N-ethylpiperazine-1-carboxamide” is a compound that contains a benzothiazole ring system. Benzothiazole is an important bicyclic ring system that is present in a variety of materials with biological applications . The whole molecule of the title compound is approximately planar .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .

Molecular Structure Analysis

The benzothiazole ring system is inclined to the benzene ring by 4.59 (4). This planarity is reinforced by a weak intramolecular C13—H13 S1 contact . The bond lengths in the structure are similar to those found in a closely related compound .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .

科学研究应用

- Researchers have explored the antibacterial potential of compounds related to 4-(benzo[d]thiazol-2-yl)-N-ethylpiperazine-1-carboxamide. While the exact compound itself might not have been studied extensively, related derivatives have shown promising results . Investigating its antibacterial effects could be valuable for combating bacterial infections.

- The benzothiazole scaffold is known for its bioactivity. Scientists have synthesized various derivatives, including 4-(benzo[d]thiazol-2-yl)-N-ethylpiperazine-1-carboxamide, as potential therapeutic agents. These compounds may target specific diseases or biological pathways . Further studies could reveal their efficacy and mechanisms of action.

- A study reported the synthesis of anti-mycobacterial molecules based on the thiazolidine-4-one motif. One of the intermediates was 4-(benzo[d]thiazol-2-ylthio) aniline, which could be relevant for tuberculosis research . Investigating its anti-mycobacterial properties could be worthwhile.

- Enzymatic studies involving related compounds have been conducted. For instance, antibacterial hybrids containing a triazole moiety were investigated for their affinity to bacterial type II topoisomerases (DNA gyrase and topoisomerase IV) . Exploring the inhibitory effects of 4-(benzo[d]thiazol-2-yl)-N-ethylpiperazine-1-carboxamide on specific enzymes could provide insights.

- Researchers have used 4-(benzo[d]thiazol-2-yl)-N-ethylpiperazine-1-carboxamide as a starting material for the synthesis of other compounds. For example, it has been employed in the preparation of nitro-amidino benzothiazoles via condensation reactions . Its role as a versatile building block in synthetic chemistry is noteworthy.

- Thermolysis studies involving related compounds have been conducted. Investigating the thermal behavior of 4-(benzo[d]thiazol-2-yl)-N-ethylpiperazine-1-carboxamide could provide insights into its stability and reactivity .

Antibacterial Activity

Therapeutic Agents

Anti-Mycobacterial Compounds

Enzyme Inhibition Studies

Synthetic Chemistry

Thermal Behavior Studies

作用机制

Target of Action

Similar compounds have been found to interact with proteins such as prothrombin and the aryl hydrocarbon receptor .

Mode of Action

It’s worth noting that benzothiazole derivatives have been studied for their potential biological activities .

Biochemical Pathways

Benzothiazole derivatives have been associated with anti-tubercular activity, indicating potential effects on the biochemical pathways related to mycobacterium tuberculosis .

Pharmacokinetics

It’s important to note that these properties can significantly impact the bioavailability of a compound .

Result of Action

Benzothiazole derivatives have been associated with potential antimicrobial and anti-tubercular activities .

未来方向

Benzothiazole derivatives have been attracting considerable interest over the past few years in the field of optoelectronic devices . They have also been used as fluorescent probes for anions and as bioactive molecules in living cells . Therefore, the future directions for “4-(benzo[d]thiazol-2-yl)-N-ethylpiperazine-1-carboxamide” could involve further exploration of these applications.

属性

IUPAC Name |

4-(1,3-benzothiazol-2-yl)-N-ethylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4OS/c1-2-15-13(19)17-7-9-18(10-8-17)14-16-11-5-3-4-6-12(11)20-14/h3-6H,2,7-10H2,1H3,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJPDBYKSUAZFKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(benzo[d]thiazol-2-yl)-N-ethylpiperazine-1-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{7,8-dimethyl-4-oxo-4H,8H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-3-yl}propanoic acid](/img/structure/B2552834.png)

![4-methoxy-1'-[4-(1H-pyrrol-1-yl)benzoyl]-1,4'-bipiperidine](/img/structure/B2552835.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2552837.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-methyl-4-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamide](/img/structure/B2552840.png)

![Methyl 3-{[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-7-methyl[1,8]naphthyridin-4-yl]amino}benzoate](/img/structure/B2552850.png)

![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2552851.png)

![N-(4-bromophenyl)-3-{[(3,4-dichlorobenzyl)oxy]imino}propanamide](/img/structure/B2552854.png)